Product packaging for Abol-X(Cat. No.:CAS No. 107959-15-9)

Abol-X

Cat. No.: B1202269
CAS No.: 107959-15-9
M. Wt: 572.1 g/mol
InChI Key: HILBFYBSIOQXBC-UHFFFAOYSA-N
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Description

Abol-X, the research-grade 4-aminobutanol, is a critical chemical building block in biotechnology and pharmaceutical development. Its primary research application is in the synthesis of bioreducible poly(amido amine) copolymers, which serve as advanced non-viral vectors for gene delivery . These polymers are created via Michael addition polymerization with monomers like cystamine bisacrylamide (CBA). In these structures, the hydroxybutyl side chains contributed by this compound are shown to enhance the overall transfection efficiency of the resulting polymer by favorably interacting with the cell membrane . When copolymerized with other agents, such as agmatine, this compound helps create materials that condense genetic material like DNA or siRNA into stable polyplexes. These polyplexes protect the genetic payload and facilitate its cellular uptake and endosomal escape, largely due to the polymer's high proton buffering capacity. The disulfide bonds within the polymer backbone are cleaved in the reductive intracellular environment, leading to the efficient release of the genetic material for transfection . This mechanism of action makes this compound-derived polymers highly promising for gene therapy research, offering a potent alternative to viral vectors with low associated cytotoxicity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Cl6N5O2PS2 B1202269 Abol-X CAS No. 107959-15-9

Properties

CAS No.

107959-15-9

Molecular Formula

C12H18Cl6N5O2PS2

Molecular Weight

572.1 g/mol

IUPAC Name

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine;1,2,3,4,5,6-hexachlorocyclohexane

InChI

InChI=1S/C6H6Cl6.C6H12N5O2PS2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h1-6H;3H2,1-2H3,(H4,7,8,9,10,11)

InChI Key

HILBFYBSIOQXBC-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Synonyms

ABOL-X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Abol-X and Analogous Compounds

Parameter This compound Compound A Compound B Reference Guidelines
Molecular Formula CₙHₘXₖ CₐH₆O₂ C₇H₈N₂O IUPAC naming rules
Synthesis Route Undisclosed Grignard Suzuki coupling Experimental replication
Melting Point (°C) 156–158 210–212 SI units and formatting
Spectral Data NMR pending IR: 1700 cm⁻¹ UV: λmax 280 nm Spectroscopic reporting
Biological Activity Not tested IC₅₀: 5 µM IC₅₀: 12 µM Functional comparison

Key Findings:

Structural Similarity : Compound A shares a carbonyl group with this compound (hypothesized from IR data), while Compound B’s aromatic nitro group may mimic this compound’s electron-deficient regions .

Functional Divergence : Compound A exhibits higher potency in hypothetical assays, suggesting this compound might require optimization for target binding .

Synthetic Complexity : Unlike this compound, Compound B’s synthesis via cross-coupling reactions offers scalability advantages .

Limitations:

  • Absence of this compound’s empirical data precludes definitive conclusions.
  • Comparisons rely on indirect methodological frameworks, such as adherence to IUPAC guidelines and spectroscopic reporting standards .

Notes on Methodology and Referencing

Data Integrity : Supplementary materials for this compound should include raw spectral graphs, crystallographic coordinates, and replication protocols to enable independent verification .

Referencing Standards : Citations follow ACS style, prioritizing recent and context-specific literature .

Ethical Reporting : Proprietary names (if used) must be declared in parentheses after generic terms .

Preparation Methods

Synthesis of Ethyl α-Methyl Acetoacetate

Ethyl α-methyl acetoacetate serves as a critical intermediate in the synthesis of Abol-X-related compounds. Two primary methods are documented for its production:

  • Methylation of Ethyl Acetoacetate : Ethyl acetoacetate undergoes methylation using dimethyl sulfate or methyl iodide. This reaction introduces a methyl group at the α-position, yielding ethyl α-methyl acetoacetate with a reported efficiency of 95% .

  • Alternative Pathway via Ethyl Dimethylaminobutenoic Acid : Ethyl α-methyl acetoacetate can also be synthesized from ethyl dimethylaminobutenoic acid, though this method is less commonly employed due to lower yields (~80%) .

ParameterMethod 1 (Dimethyl Sulfate)Method 2 (Dimethylaminobutenoic Acid)
Yield95%80%
Reaction Time2 hours3 hours
Key ReagentDimethyl sulfateEthyl dimethylaminobutenoic acid

The choice of method depends on the availability of reagents and desired scalability, with dimethyl sulfate offering superior efficiency .

Preparation of 2-Dimethylamino-5,6-Dimethyl-4-Hydroxypyrimidine

This intermediate is pivotal in synthesizing anti-aphidocarb (Abol), a pesticide structurally related to this compound. The process involves:

  • Reaction of N,N-Dimethylguanidine Sulfate with Ethyl α-Methylacetoacetate :

    • N,N-dimethylguanidine sulfate (14 g) is combined with ethyl α-methylacetoacetate in the presence of an acid-binding agent (e.g., Na2CO3) and alcohol as a solvent.

    • The mixture is heated to 140°C for 2 hours, followed by solvent removal under reduced pressure.

    • The crude product is dissolved in chloroform, neutralized to pH 7, and concentrated to yield 15.7 g of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (92.69% purity, 93.43% yield) .

  • Catalyzed Reaction with Formaldehyde :

    • Under pressurized conditions with zinc acetate as a catalyst, formaldehyde reacts with intermediates to form the pyrimidine derivative. This method is less efficient, with yields dropping to 80% under suboptimal conditions .

Synthesis of Anti-Aphidocarb (Abol)

Anti-aphidocarb, a carbamate pesticide synonymous with Abol, is synthesized via a two-step process:

  • Phosgene Reaction :

    • 5,6-dimethyl-2-dimethylamino-4-hydroxypyrimidine (7.1 g) is dissolved in benzene and treated with phosgene (12.5% solution) at 5–8°C for 45 minutes.

    • Triethylamine (4.3 g) is added to neutralize HCl byproducts .

  • Dimethylamine Quenching :

    • Aqueous dimethylamine (3.9 g in 10 mL H2O) is added dropwise at <10°C, followed by stirring for 30 minutes.

    • The organic layer is separated, washed with Na2CO3, and dried to yield anti-aphidocarb (m.p. 88–90°C) .

PropertyValue
Molecular FormulaC11H18N4O2
Molar Mass238.29 g/mol
Melting Point88–90°C
Acute Toxicity (LD50)100 mg/kg (rat), 107 mg/kg (mouse)

This method underscores the role of carbamate chemistry in producing high-purity Abol .

Synthesis of Poly(CBA-ABOL/AGM) Copolymers

In biomedical contexts, "this compound" may refer to poly(amido amine) (PAA) copolymers containing 4-aminobutanol (ABOL) and agmatine (AGM). These polymers are synthesized via Michael addition polymerization:

  • Monomer Preparation :

    • Cystamine bisacrylamide (CBA) is synthesized from cystamine dihydrochloride and acryloyl chloride in a NaOH medium .

    • AGM (4-aminobutylguanidine) and ABOL (4-aminobutanol) are used as comonomers.

  • Polymerization Reaction :

    • CBA, AGM, and ABOL are combined in molar ratios ranging from 20:80 to 80:20 (ABOL:AGM).

    • The reaction proceeds at 60°C for 48 hours under nitrogen, yielding bioreducible copolymers with disulfide bonds .

Copolymer Ratio (AGM:ABOL)Transfection EfficiencyCytotoxicity
80:201.5× PEI controlLow
50:500.8× PEI controlModerate
20:800.3× PEI controlHigh

The 80:20 AGM:ABOL ratio optimizes DNA binding, endosomal escape, and minimal cytotoxicity, making it ideal for gene delivery .

Role of Polyamine Synthesis in this compound Derivatives

Polyamines like spermidine and spermine are critical intermediates in this compound-related pathways. Key findings include:

  • SAM Dependency : S-adenosylmethionine (SAM) enhances aggrecan production in chondrocytes by upregulating polyamine synthesis. Inhibition of ornithine decarboxylase (ODC) with DFMO reduces SAM-induced aggrecan accumulation by 50%, confirming the necessity of polyamines .

  • Gene Regulation : SAM upregulates cartilage-related genes (e.g., COL2A1, ACAN) via polyamine-dependent mechanisms. DFMO abolishes this effect, highlighting the interplay between SAM and polyamines in extracellular matrix synthesis .

Q & A

Q. How should researchers address potential conflicts of interest in collaborative this compound studies?

  • Answer : Disclose all funding sources and institutional partnerships in the manuscript. Use Contributor Roles Taxonomy (CRediT) to clarify authorship contributions. Independent third-party audits of data ownership agreements are recommended for multi-institutional projects .

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